molecular formula C9H8O2 B122093 p-Coumaraldehyde CAS No. 2538-87-6

p-Coumaraldehyde

Cat. No. B122093
CAS RN: 2538-87-6
M. Wt: 148.16 g/mol
InChI Key: CJXMVKYNVIGQBS-OWOJBTEDSA-N
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Description

p-Coumaraldehyde is a naturally occurring organic compound that is a derivative of cinnamaldehyde and a precursor in the biosynthesis of lignin, flavonoids, and other important phenolic compounds in plants. It is characterized by the presence of an aldehyde functional group attached to a phenyl ring with a hydroxyl substituent in the para position.

Synthesis Analysis

The synthesis of p-Coumaraldehyde-related compounds can be achieved through various synthetic routes. For instance, the preparation of functional phosphorus zwitterions, which can be used to synthesize polysubstituted furo[3,2-c]coumarins, involves a tandem three-component reaction using alkanes, aldehydes, and tributylphosphine . Additionally, the Povarov reaction, which is a formal [4 + 2] cycloaddition followed by tautomerization, can be utilized to synthesize tetrahydropyrido[2,3-c]coumarins from 3-aminocoumarin and 4-nitrobenzaldehyde .

Molecular Structure Analysis

The molecular structure of p-Coumaraldehyde and its derivatives is characterized by the coumarin backbone, which is a benzopyrone structure consisting of a benzene ring fused to a pyrone ring. This structure is versatile and can be further functionalized to create a variety of derivatives with different properties and applications. For example, the synthesis of bifunctional benzoxazine monomers incorporates coumarin and pyrene groups, which can be used to form polybenzoxazine nanocomposites with enhanced thermal stability .

Chemical Reactions Analysis

p-Coumaraldehyde and its derivatives can undergo a variety of chemical reactions. One such reaction is the synthesis of new pyrano[2,3-h]coumarin derivatives through the reaction of substituted coumarins with malononitrile and aromatic aldehydes in the presence of a basic catalyst . Another example is the construction of coumarin-fused pyrido[2,3-b]porphyrins through a cascade reaction involving 2-amino-meso-tetraphenylporphyrins, aromatic aldehydes, and 4-hydroxycoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Coumaraldehyde derivatives are influenced by their molecular structure. For instance, the photophysical properties of 7-(dimethylamino)coumarin-3-carbaldehyde and its phenylsemicarbazone are affected by the formation of Twisted Intramolecular Charge-Transfer (TICT) states and solute-solvent interactions . The synthesis of coumarin-fused pyrazolo[3,4-b]pyridine derivatives highlights the importance of coumarin as a key pharmacophore in drug discovery, with the synthesized compounds exhibiting significant biological activity .

Scientific Research Applications

Stress-Induced Accumulation in Plants

  • Role in Plant Stress Response : Varbanova et al. (2011) investigated the accumulation of p-Coumaraldehyde in plants under stress. They found that abiotic stress triggers an up-regulation of the phenylpropanoid pathway, enhancing the p-coumaryl alcohol branch, leading to rapid lignification of affected tissues in cucurbit plants. This process is crucial for plant responses to environmental stresses (Varbanova et al., 2011).

Medical and Biological Research

  • Alzheimer's Disease Research : Liang et al. (2017) developed a coumarin-hydrazonate based fluorogenic probe for detecting formaldehyde in neurovascular tissues. This probe can track endogenous formaldehyde in live neurovascular cells and has potential as a diagnostic tool for Alzheimer's disease (Liang et al., 2017).
  • Bioconversion in E. coli : Liu et al. (2015) engineered Escherichia coli to produce 4-hydroxycinnamaldehydes, including p-Coumaraldehyde. This biotransformation method is both convenient and environmentally friendly, providing insights into the biosynthesis of natural plant secondary products (Liu et al., 2015).

Environmental and Analytical Chemistry

  • Degradation and Biodegradability : Vassilakis et al. (2004) investigated the sonochemical degradation of p-Coumaric acid, a related compound, in water. This study aids in understanding the environmental fate and biodegradability of such compounds, which is relevant for p-Coumaraldehyde as well (Vassilakis et al., 2004).
  • Quantitative Analysis in Plants : Sonoda et al. (2001) developed a method for quantifying lignin monomer composition, including p-Coumaraldehyde, in plant materials. This analytical technique is essential for understanding the role of p-Coumaraldehyde in plant biochemistry and ecology (Sonoda et al., 2001).

Antioxidative Activities

  • Antioxidative Studies : Jiang et al. (2014) assessed the antioxidative activities of hydroxy-bearing cinnamaldehydes, including p-Coumaraldehyde. Their findings indicate that cinnamaldehydes like p-Coumaraldehyde demonstrate significant antioxidative properties (Jiang et al., 2014).

Pathways in Plant Biochemistry

  • Role in Phenylpropanoid Pathway : Schoch et al. (2001) explored the role of CYP98A3 in Arabidopsis thaliana, which is involved in the 3-hydroxylation of phenolic esters, including p-Coumaraldehyde. This study enhances understanding of p-Coumaraldehyde's role in the phenylpropanoid pathway (Schoch et al., 2001).

Fluorescence and Detection Techniques

  • Detection of Amines and Amino Acids : Feuster and Glass (2003) developed a method to detect amines and amino acids using coumarin aldehydes, potentially including p-Coumaraldehyde, by forming highly fluorescent iminium ions (Feuster & Glass, 2003).

Future Directions

Research on p-Coumaraldehyde is ongoing, particularly in the context of plant stress responses . Future investigations may focus on the genetic engineering of the lignin biosynthetic pathway to overcome biomass recalcitrance in bioenergy crops .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMVKYNVIGQBS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314202
Record name trans-p-Coumaraldehyde
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

p-Coumaraldehyde

CAS RN

20711-53-9
Record name trans-p-Coumaraldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20711-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-p-Coumaraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxycinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
621
Citations
M Varbanova, K Porter, F Lu, J Ralph… - Plant …, 2011 - academic.oup.com
… production and accumulation of p-coumaraldehyde. It has long … CsCADs have low activity to p-coumaraldehyde. Next, we … , the CAD’s low affinity for p-coumaraldehyde, coupled with the …
Number of citations: 33 academic.oup.com
I Pearl, S Darling - The Journal of Organic Chemistry, 1957 - ACS Publications
… aldehyde (III) and acetyl p-coumaraldehyde (IV), respectively, and the acetylated aldehydes yielded the desired coniferyl aldehyde and p-coumaraldehyde upon hydrolysis with sodium …
Number of citations: 12 pubs.acs.org
T Koeduka, B Watanabe, S Suzuki, J Hiratake… - Biochemical and …, 2011 - Elsevier
… p-Coumaraldehyde was chemically synthesized as described previously [17]. 1-[ 2 H]Dihydro-p-coumaraldehyde … to give 1-[ 2 H]dihydro-p-coumaraldehyde. H NMR (400 MHz, acetone-…
Number of citations: 55 www.sciencedirect.com
F Muro-Villanueva, H Kim, J Ralph… - Plant …, 2022 - academic.oup.com
… can be incorporated into lignin, we generated genetic material in which p-coumaraldehyde is … In an attempt to block the reduction of p-coumaraldehyde to p-coumaryl alcohol in med5a/…
Number of citations: 4 academic.oup.com
DD Wang, H Bai, WQ Chen, H Lu, XN Jiang - Journal of plant biology, 2009 - Springer
… , the caffealdehyde, coniferaldehyde, 5-hydroxyconiferaldehyde, and sinapaldehyde all were detected, but the CCR had a much higher affinity to feruloyl-CoA and no p-coumaraldehyde…
Number of citations: 15 link.springer.com
H Jiang, SL Sun, C Zhang, E Yuan, QY Wei… - Tropical Journal of …, 2013 - ajol.info
… ocoumaraldehyde from bark of cinnamon,pcoumaraldehyde, ferulaldehyde,and caffeic aldehyde have been widely studied and found to be good bioactive compounds. Much attention …
Number of citations: 8 www.ajol.info
S Liu, Q Qi, N Chao, J Hou, G Rao, J Xie, H Lu… - Microbial Cell …, 2015 - Springer
… Note that the chromatography of p-coumaraldehyde and caffealdehyde were not obtained from standards but from analyses of our samples. Based on signal intensities and the signal-to…
Number of citations: 14 link.springer.com
J Van Staden, A Hutchings - Phytochemistry, 1992 - Elsevier
… Eriodictyol, naringenin, triandrin, n-pinitol (lD-4-O-methyl chiro inositol), and trans-p-coumaraldehyde were also isolated from different parts of the male and female plants. …
Number of citations: 33 www.sciencedirect.com
G Schoch, S Goepfert, M Morant, A Hehn… - Journal of Biological …, 2001 - ASBMB
… Recombinant CYP98A3 expressed in yeast did not metabolize freep-coumaric acid or its glucose or CoA esters,p-coumaraldehyde, or p-coumaryl alcohol, but very actively converted …
Number of citations: 496 www.jbc.org
MS Barber, VS McConnell, BS DeCaux - Phytochemistry, 2000 - Elsevier
… Coniferaldehyde was the most antifungal compound (mean MIC 1.2 mM) and p-coumaraldehyde, the most antibacterial (mean MIC 2.0 mM). Determination of the MKC of the …
Number of citations: 174 www.sciencedirect.com

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